molecular formula C18H14N4O4 B4159258 N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B4159258
M. Wt: 350.3 g/mol
InChI Key: YESVWUSWKGMCNZ-UHFFFAOYSA-N
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Description

N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a furan ring, a quinazolinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the cyano and acetyl groups: Functionalization of the furan ring with cyano and acetyl groups is achieved using reagents such as acetonitrile and acetyl chloride under controlled conditions.

    Synthesis of the quinazolinone moiety: The quinazolinone structure is prepared separately through condensation reactions involving anthranilic acid derivatives.

    Coupling of the furan and quinazolinone moieties: The final step involves coupling the furan and quinazolinone structures through an acetamide linkage, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Use as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: shares structural similarities with other quinazolinone derivatives and furan-containing compounds.

Uniqueness

  • The unique combination of the furan ring, quinazolinone moiety, and acetamide linkage in this compound distinguishes it from other compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c1-10(23)16-11(2)26-17(13(16)7-19)21-15(24)8-22-9-20-14-6-4-3-5-12(14)18(22)25/h3-6,9H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESVWUSWKGMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 2
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 3
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 4
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 5
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetyl-3-cyano-5-methylfuran-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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